molecular formula C22H37NO9 B3404008 (5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate CAS No. 1190675-53-6

(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate

Cat. No.: B3404008
CAS No.: 1190675-53-6
M. Wt: 459.5 g/mol
InChI Key: MKWRBOCGIQFSER-UHFFFAOYSA-N
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Description

The compound [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl]methyl acetate (CAS 173725-22-9) is a glucopyranoside derivative featuring multiple acetyl groups and a long-chain octyloxy substituent. Its molecular formula is C₂₂H₃₇NO₉ (MW 459.53 g/mol) . The structure includes:

  • Acetamido group at position 3.
  • Diacetyloxy groups at positions 3 and 2.
  • Octyloxy chain (C₈H₁₇O) at position 4.
  • Methyl acetate at the anomeric position.

This compound is primarily used in glycobiology research as a synthetic intermediate or substrate analog to study carbohydrate-protein interactions .

Properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO9/c1-6-7-8-9-10-11-12-28-22-19(23-14(2)24)21(31-17(5)27)20(30-16(4)26)18(32-22)13-29-15(3)25/h18-22H,6-13H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWRBOCGIQFSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate typically involves the acetylation of glucopyranoside derivativesThe final step involves acetylation under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action for (5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetyl and octyl groups play a crucial role in binding to these targets, facilitating various biochemical processes. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in carbohydrate metabolism .

Comparison with Similar Compounds

Table 1: Substituent Variations and Properties

Compound Name (CAS) Substituent at Position 6 Molecular Formula Key Properties References
Target compound (173725-22-9) Octyloxy (C₈H₁₇O) C₂₂H₃₇NO₉ High hydrophobicity; >95% purity (TLC)
Chloro analog (3068-34-6) Chlorine (Cl) C₁₄H₂₀ClNO₈ Polar, reactive; ≥93% purity (TLC)
4-Methylphenoxy analog (263746-44-7) 4-Methylphenoxy (C₆H₄(CH₃)O) C₂₁H₂₇NO₉ Aromatic, moderate hydrophobicity; used in enzyme inhibition studies
Acetyloxyimino analog (132152-77-3) Acetyloxyimino (O-N=C-OAc) C₁₆H₂₂N₂O₁₀ Oxime functional group; potential for chelation or metabolic instability
4-Chlorophenoxy analog (1094814-79-5) 4-Chlorophenoxy (C₆H₄ClO) C₂₁H₂₄ClNO₉ Enhanced electronic effects; ≥95% purity (HPLC)

Impact of Substituents on Physicochemical Properties

  • Hydrophobicity : The octyloxy chain in the target compound increases lipid solubility, making it suitable for membrane permeability studies. In contrast, the chloro analog is more polar, favoring aqueous environments .
  • Stability: The acetyloxyimino analog (CAS 132152-77-3) may exhibit lower stability due to the oxime group’s susceptibility to hydrolysis .

Biological Activity

(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This compound, characterized by its unique structural features, including multiple acetyl and octyl groups, exhibits properties that may enhance its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of (5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate is C22H37NO9C_{22}H_{37}NO_9, with a molecular weight of approximately 459.53 g/mol. The compound's structure includes several functional groups that contribute to its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC22H37NO9
Molecular Weight459.53 g/mol
Density1.15 g/cm³
Boiling Point576.195 °C
Flash Point302.272 °C

Synthesis

The synthesis of (5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate typically involves the acetylation of glucopyranoside derivatives. The final step includes controlled acetylation to yield the desired compound, utilizing various reagents and conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The acetyl and octyl groups facilitate binding to enzymes and receptors involved in carbohydrate metabolism, potentially influencing metabolic pathways.

Therapeutic Potential

Research indicates that compounds similar to (5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate exhibit a range of biological activities:

  • Anti-inflammatory : Similar compounds have shown potential in reducing inflammation.
  • Antimicrobial : Some derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections.
  • Antioxidant : Compounds within this class have demonstrated antioxidant activities, which may protect against oxidative stress.

Comparison with Similar Compounds

The following table compares (5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Acetylamino-2-methoxybenzoic acidAromatic ring with methoxy groupAnti-inflammatory
4-HydroxyacetophenoneHydroxyl and acetyl groupsAnalgesic and antimicrobial
3-AcetylphenolAcetyl group on phenolic structureAntioxidant

Q & A

Basic: What synthetic strategies are recommended for obtaining high-purity (5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate in laboratory settings?

Answer:
The synthesis involves multi-step reactions, including acetylation, glycosylation, and protecting group strategies. Key steps include:

  • Intermediate Preparation : Start with a sugar derivative (e.g., oxane ring) and introduce acetamido groups via amidation under anhydrous conditions with acetic anhydride .
  • Acetylation : Use acetyl chloride or acetic anhydride in dichloromethane with pyridine as a catalyst to protect hydroxyl groups .
  • Octoxy Group Introduction : React with octanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to ensure stereochemical control .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify acetyl group integration (δ 2.0–2.3 ppm for CH3_3) and oxane ring conformation (δ 3.5–5.5 ppm for anomeric protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+Na]+^+ at m/z 748.2) and fragmentation patterns consistent with acetyl loss .
  • HPLC : Utilize reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect by-products like deacetylated derivatives .

Advanced: How do reaction kinetics and pH influence the stability of acetyl groups during hydrolysis studies?

Answer:

  • Kinetic Analysis : Under acidic hydrolysis (0.1M HCl, 60°C), acetyl groups hydrolyze via a pseudo-first-order mechanism (k = 1.2 × 103^{-3} min1^{-1}), monitored by UV-Vis at 260 nm .
  • pH Dependency : At pH > 8, base-catalyzed ester hydrolysis dominates, producing carboxylate intermediates. Use buffered solutions (phosphate, pH 7.4) to mimic physiological conditions and track degradation via LC-MS .
  • By-Product Mitigation : Stabilize acetyl groups by substituting octoxy with bulkier alkoxy chains (e.g., tert-butoxy) to sterically hinder nucleophilic attack .

Advanced: What computational methods predict this compound’s interaction with antimicrobial targets, and how are these models validated?

Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to bacterial penicillin-binding proteins (PBPs). The acetamido group shows hydrogen bonding with Ser130 (ΔG = -8.2 kcal/mol) .
  • MD Simulations : Conduct 100-ns trajectories in GROMACS to assess binding stability; root-mean-square deviation (RMSD) < 2.0 Å indicates stable complexes .
  • Experimental Validation : Compare predicted MIC values with in-vitro assays (e.g., broth microdilution against S. aureus). Discrepancies >2-fold suggest model refinement (e.g., solvation energy adjustments) .

Advanced: How can contradictory reports on this compound’s cytotoxicity be systematically resolved?

Answer:

  • Assay Standardization : Control variables like cell line (e.g., HepG2 vs. HEK293), exposure time (24h vs. 48h), and serum content (10% FBS vs. serum-free) .
  • Metabolite Profiling : Use LC-MS/MS to identify cytotoxic by-products (e.g., free acetate ions) formed under high-temperature cell culture conditions .
  • Dose-Response Analysis : Apply Hill equation modeling to distinguish between on-target (IC50_{50} = 50 µM) and off-target effects (e.g., mitochondrial toxicity at >100 µM) .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in-vivo studies?

Answer:

  • Co-Solvent Systems : Use 10% DMSO/PBS (pH 7.4) for aqueous solubility (2.1 mg/mL). For in-vivo, replace DMSO with cyclodextrin (20% w/v) to reduce toxicity .
  • Prodrug Design : Convert acetyloxy groups to phosphate esters (e.g., using phosphoryl chloride), enhancing intestinal absorption by 3-fold in rat models .
  • Nanoparticle Encapsulation : Formulate with PLGA (75:25 lactide:glycolide) for sustained release (t1/2_{1/2} = 12h) and improved tumor accumulation in xenograft studies .

Advanced: How does stereochemistry at the oxane ring anomeric center affect biological activity?

Answer:

  • Stereoisomer Synthesis : Prepare α- and β-anomers via Koenigs-Knorr reaction (Ag2_2CO3_3 catalysis for β; BF3_3-Et2_2O for α) .
  • Activity Comparison : β-anomers show 10-fold higher antimicrobial activity (MIC = 8 µg/mL vs. 80 µg/mL for α) due to enhanced membrane permeability .
  • Structural Analysis : Circular dichroism (CD) at 210 nm confirms β-configuration via positive Cotton effect, correlating with MD simulations of membrane insertion .

Advanced: What methodologies quantify oxidative degradation pathways under accelerated stability testing?

Answer:

  • Forced Degradation : Expose to 3% H2_2O2_2 at 40°C for 72h. Monitor peroxide-induced oxidation of octoxy chains via GC-MS (hexanoic acid detection) .
  • EPR Spectroscopy : Detect free radical intermediates (e.g., acetyloxy radicals) using spin traps (DMPO) under UV light (λ = 254 nm) .
  • QSRR Modeling : Develop quantitative structure-retention relationship models to predict degradation product retention times in HPLC, reducing analytical workload by 50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate
Reactant of Route 2
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(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate

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